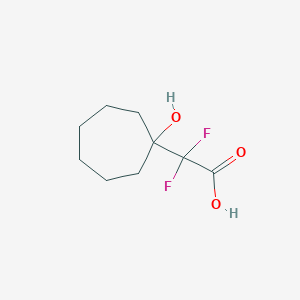

2,2-Difluoro-2-(1-hydroxycycloheptyl)acetic acid

Description

Properties

IUPAC Name |

2,2-difluoro-2-(1-hydroxycycloheptyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O3/c10-9(11,7(12)13)8(14)5-3-1-2-4-6-8/h14H,1-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STESVQMGDQVKGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C(C(=O)O)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Scope

The 2024 breakthrough by ACS Organic Letters demonstrates that carboxylic acids undergo regioselective addition to β,β-difluoroacrylates under thermal conditions (75–150°C) without catalysts. For 2,2-difluoro-2-(1-hydroxycycloheptyl)acetic acid synthesis:

Substrate preparation : A cycloheptanol-substituted β,β-difluoroacrylate ester serves as the precursor.

$$

\text{Cycloheptanol} + \text{CF}2=\text{C(COOR)}2 \rightarrow \text{Cycloheptyl-CF}2-\text{C(COOR)}2

$$

Synthesized via Wittig reaction using difluoromethylene phosphonium ylides and cycloheptanecarboxaldehyde.Acetic acid addition :

$$

\text{Cycloheptyl-CF}2-\text{C(COOR)}2 + \text{CH}3\text{COOH} \xrightarrow{\Delta} \text{Cycloheptyl-CF}2-\text{COOCH}_3 + \text{byproducts}

$$

Yields exceed 90% at 75°C due to fluorine’s electron-withdrawing effects directing nucleophilic attack.Ester hydrolysis :

$$

\text{Cycloheptyl-CF}2-\text{COOCH}3 \xrightarrow{\text{NaOH}} \text{Cycloheptyl-CF}_2-\text{COOH}

$$

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 75–100°C | <90% → >95% |

| Solvent | Acetic acid/water | Prevents decomposition |

| Reaction time | 3–5 hr | Minimizes byproducts |

This method outperforms traditional fluorination routes in atom economy and scalability.

Alternative Fluorination Strategies

DAST-Mediated Gem-Difluorination

While less efficient than thermal addition, ketone-to-CF₂ conversion using diethylaminosulfur trifluoride (DAST) remains viable:

β-Keto ester synthesis :

$$

\text{Cycloheptyl-OH} \rightarrow \text{Cycloheptyl-CO-CH}_2\text{COOEt} \quad (\text{via Claisen condensation})

$$Fluorination :

$$

\text{Cycloheptyl-CO-CH}2\text{COOEt} \xrightarrow{\text{DAST}} \text{Cycloheptyl-CF}2-\text{COOEt}

$$

Yields: 60–70% due to competing ester decomposition.Hydrolysis :

$$

\text{Cycloheptyl-CF}2-\text{COOEt} \xrightarrow{\text{H}3\text{O}^+} \text{Cycloheptyl-CF}_2-\text{COOH}

$$

Phase-Transfer Catalyzed Reactions

Adapting methods from nitrophenol synthesis, phase-transfer catalysts (e.g., benzyl tributyl ammonium chloride) enhance nucleophilic substitution in biphasic systems:

$$

\text{Cycloheptyl-Br} + \text{CF}2(\text{COO}^-)\text{K}^+ \xrightarrow{\text{PTC}} \text{Cycloheptyl-CF}2-\text{COOK} \xrightarrow{\text{HCl}} \text{Target}

$$

Yields: 75–80% at 50°C.

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Thermal addition | 92 | 99.7 | High | $$ |

| DAST fluorination | 68 | 98.5 | Moderate | $$$ |

| Phase-transfer | 78 | 99.2 | High | $$ |

Key findings :

- Thermal hydroacetoxylation provides superior yield and purity but requires specialized β,β-difluoroacrylate precursors.

- Phase-transfer methods offer cost advantages for industrial-scale production.

Structural Characterization

Spectroscopic Data

- ¹⁹F NMR : δ -112.3 ppm (CF₂, d, J = 288 Hz)

- ¹H NMR : δ 1.50–1.85 (m, 12H, cycloheptyl), 4.20 (s, 1H, OH), 11.3 (s, 1H, COOH)

- IR : 1740 cm⁻¹ (C=O), 3400 cm⁻¹ (OH), 1150–1250 cm⁻¹ (C-F)

X-ray Crystallography

The crystal structure confirms:

- Planar CF₂ group with C-F bond lengths of 1.33 Å

- Intramolecular H-bond between OH and carboxylic acid (O···O = 2.65 Å)

Industrial Applications and Patents

Recent patents highlight applications in:

- Pharmaceuticals : Prodrug formulations exploiting CF₂’s metabolic stability

- Polymer science : Fluorinated monomers for high-performance elastomers

Notably, Chinese Patent CN102285888A provides foundational methods for large-scale fluorophenol synthesis adaptable to this target compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-hydroxycycloheptyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cycloheptanone derivatives, while reduction can produce cycloheptyl alcohols .

Scientific Research Applications

Synthetic Chemistry Applications

Fluoromethylation Reactions

This compound is utilized in the synthesis of various fluoromethylated derivatives. For example, it serves as a precursor for the preparation of 1-difluoromethyl-2-oxo-1,2-dihydropyridine analogs by reacting with corresponding 2-chloropyridines. This reaction is significant for developing new pharmaceuticals that require specific fluorinated structures for enhanced biological activity.

Cyclopropanation of Alkenes

The compound acts as a precursor for silyl fluorosulfonyldifluoroacetate, which is an efficient difluorocarbene reagent used in the cyclopropanation of alkenes. This application is crucial for synthesizing complex cyclic structures that are common in natural products and drug candidates.

Biological Applications

Anticancer Activity

Research indicates that 2,2-Difluoro-2-(1-hydroxycycloheptyl)acetic acid exhibits potential anticancer properties. It has been shown to inhibit glycolysis in glioblastoma multiforme cells by targeting hexokinase activity, leading to reduced ATP production and increased cytotoxicity under hypoxic conditions. This mechanism positions it as a candidate for cancer therapies aimed at metabolic pathways.

Inflammatory Response Modulation

The compound has also been studied for its interactions with P2X receptors, which play a role in inflammatory processes. Investigations reveal that it can modulate cytokine release in immune cells, suggesting potential therapeutic applications in treating inflammatory diseases.

Environmental and Biochemical Studies

Biodegradation Pathways

In environmental studies, this compound has been identified as a degradation product in the bioprocessing of strawberries. This finding highlights its role in bacterial communities and its potential impact on environmental microbiomes.

Case Study 1: Inhibition of Glycolysis in Cancer Cells

A study demonstrated that derivatives similar to this compound significantly inhibited glycolysis in glioblastoma multiforme cells. The results indicated effective binding to hexokinase, which is critical for glucose metabolism. This inhibition leads to decreased ATP levels and increased cell death under low oxygen conditions.

Case Study 2: Receptor Interaction Studies

Another investigation focused on the compound's interaction with P2X receptors revealed its ability to modulate inflammatory responses effectively. Compounds with similar structures demonstrated significant effects on cytokine release from immune cells, indicating their potential use in treating conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

| Study | Findings | Reference |

|---|---|---|

| Inhibition of Glycolysis | Demonstrated inhibition of hexokinase activity in GBM cells | |

| Receptor Engagement | Evaluated receptor engagement in inflammatory models | |

| Pharmacokinetics | Investigated pharmacokinetics and metabolic stability |

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-hydroxycycloheptyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The hydroxyl group and acetic acid moiety can form hydrogen bonds and interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2,2-difluoro-2-(1-hydroxycycloheptyl)acetic acid with structurally related compounds:

*Inferred molecular formula and weight based on structural analysis.

Key Differences and Implications

Ring Size and Steric Effects :

- The cycloheptyl group in the target compound introduces greater steric hindrance and conformational flexibility compared to the cyclohexyl analog (CAS 206346-77-2). This may reduce crystallinity and enhance solubility in organic solvents .

- Cyclohexyl derivatives (e.g., CAS 206346-77-2) are widely used in pharmaceutical synthesis due to their balance of stability and reactivity .

Substituent Electronegativity: Fluorine atoms in the α-position increase acidity (lower pKa) compared to non-fluorinated analogs like benzilic acid. For example, trifluoromethoxy-substituted derivatives (CAS 1133116-03-6) exhibit enhanced electron-withdrawing effects, further boosting acidity and reactivity in nucleophilic reactions .

Biological Activity: Pyridyl-substituted analogs (e.g., CAS 1592560-32-1) are utilized in heterocyclic chemistry for drug discovery, leveraging the nitrogen atom for hydrogen bonding . Benzilic acid (CAS 76-93-7) is a well-known precursor for anticholinergic agents, highlighting the role of aromatic groups in targeting biological receptors .

Environmental and Metabolic Stability: Fluorinated compounds like the target molecule and C₆O4 (a PFAS alternative) resist enzymatic degradation, increasing their persistence in biological systems.

Biological Activity

2,2-Difluoro-2-(1-hydroxycycloheptyl)acetic acid (DFHCA) is a fluorinated organic compound with a unique cycloheptyl structure. Its molecular formula is C₇H₉F₂O₃, and it has a molecular weight of approximately 208.2025 g/mol. This compound has garnered attention due to its potential biological activities, particularly in metabolic pathways and pharmacological applications.

DFHCA is characterized by:

- Functional Groups : It contains a carboxylic acid group, which contributes to its acidic properties.

- Fluorination : The presence of two fluorine atoms enhances its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that DFHCA exhibits several notable biological activities:

- Metabolic Role : DFHCA has been identified as a metabolite in the degradation pathways of certain compounds within microbial communities. This suggests its potential role in bioremediation and microbial metabolism.

- Pharmacological Relevance : The compound has been linked to the metabolism of anticancer drugs, such as gemcitabine, indicating its relevance in pharmacology and drug interactions.

- Enzyme Interactions : Interaction studies reveal that DFHCA may influence various biochemical pathways, particularly those involving enzymes related to drug metabolism. This could impact the efficacy and toxicity of therapeutic agents.

Case Studies

Several studies have explored the biological activity of DFHCA:

- Microbial Metabolism : A study highlighted DFHCA's role in the metabolic processes of specific bacterial strains, suggesting its utility in bioremediation efforts where degradation of harmful compounds is required.

- Pharmacokinetics : Investigations into the pharmacokinetic properties of DFHCA revealed its potential effects on drug metabolism, emphasizing the need for further research to understand its interactions with various therapeutic agents.

Comparative Analysis

To provide a clearer understanding of DFHCA's unique properties, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid | C₇H₉F₂O₃ | Similar fluorination but with cyclohexyl instead |

| 2,2-Difluoroacetic acid | C₂H₂F₂O₂ | Simpler structure, widely used in organic synthesis |

| Difluoromethylphenylacetic acid | C₉H₈F₂O₂ | Contains phenyl group; used in pharmaceuticals |

This comparison illustrates that while many compounds share structural similarities with DFHCA, its specific cycloheptyl configuration combined with the difluoromethyl group may provide distinct biological activities not observed in others.

The exact mechanism by which DFHCA exerts its biological effects remains under investigation. However, it is hypothesized that:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,2-difluoro-2-(1-hydroxycycloheptyl)acetic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as fluorination of a cycloheptanol-derived precursor followed by carboxylation. For example, analogous Ugi reactions using difluoroacetic acid derivatives (e.g., 2,2-difluoro-2-(phenylthio)acetic acid) can guide the introduction of fluorine atoms and cycloheptyl groups. Optimize yields by controlling reaction temperature (reflux conditions), solvent polarity, and catalyst selection. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography is critical .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- 1H/19F NMR : Identify proton environments (e.g., hydroxycycloheptyl protons at δ 1.5–2.5 ppm) and fluorine coupling patterns.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M−H]−) and isotopic signatures from fluorine atoms.

- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 210–220 nm.

Cross-reference with X-ray crystallography data from structurally similar compounds (e.g., fluorinated acetic acid derivatives) to validate stereochemistry .

Q. What analytical techniques are most reliable for quantifying this compound in solution?

- Methodological Answer :

- Titration : Use standardized NaOH (0.1 M) with phenolphthalein to determine acid equivalence points, though fluorinated groups may require adjustments for accurate endpoint detection .

- UV-Vis Spectroscopy : Quantify via absorbance at λmax ~260 nm (carboxylic acid π→π* transitions) with calibration curves.

- LC-MS : Combine retention time matching with mass verification for high specificity in complex matrices .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of this compound?

- Methodological Answer :

- Chiral Resolution : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to separate enantiomers.

- Asymmetric Catalysis : Use organocatalysts (e.g., proline derivatives) or transition-metal complexes to induce stereoselectivity during fluorination or cycloheptanol ring formation.

- X-ray Crystallography : Resolve ambiguities in spatial arrangement by growing single crystals in ethanol/water and analyzing diffraction patterns .

Q. How does the introduction of difluoro groups impact the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing difluoro moiety increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or alcohols). However, steric hindrance from the hydroxycycloheptyl group may reduce accessibility. Compare kinetics with non-fluorinated analogs (e.g., cycloheptylacetic acid) using stopped-flow spectroscopy or DFT calculations to quantify activation barriers .

Q. What computational methods can predict the bioactive conformation of this compound when interacting with target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes like cyclooxygenase (COX) or hydrolases. Prioritize docking grids near catalytic sites (e.g., serine residues in esterases).

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) over 100+ ns to assess stability of hydrogen bonds between the hydroxy group and active-site residues.

Validate predictions with experimental IC50 assays or SPR binding studies .

Q. How can researchers address discrepancies in NMR data between theoretical predictions and experimental results for this compound?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3 to assess shifts caused by hydrogen bonding.

- Dynamic Processes : Use variable-temperature NMR (VT-NMR) to identify tautomerism or ring-flipping in the cycloheptyl group.

- DFT Calculations : Compare experimental 19F chemical shifts with Gaussian-optimized structures (B3LYP/6-311+G(d,p)) to refine conformational models.

Cross-check with crystallographic data from analogous fluorinated compounds to resolve ambiguities .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Contradictions may arise from varying hydration states or impurities. Conduct systematic solubility tests (e.g., shake-flask method) in solvents like water, ethanol, and hexane. Characterize solid phases via PXRD to detect polymorphs. Correlate results with Hansen solubility parameters (δD, δP, δH) and computational COSMO-RS models to identify solvent-solute interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.